2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound characterized by its complex structure, which includes a dibromophenyl group, a heptylimino group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Dibromophenyl Group: The dibromophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazolone core reacts with 2,4-dibromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Heptylimino Group: The final step involves the condensation of the intermediate product with heptylamine under reflux conditions to form the heptylimino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atoms.
Scientific Research Applications
2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated and fluorinated analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C18H23Br2N3O |
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Molecular Weight |
457.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenyl)-4-(heptyliminomethyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H23Br2N3O/c1-3-4-5-6-7-10-21-12-15-13(2)22-23(18(15)24)17-9-8-14(19)11-16(17)20/h8-9,11-12,22H,3-7,10H2,1-2H3 |
InChI Key |
HKYJKNSSDDCLST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=CC1=C(NN(C1=O)C2=C(C=C(C=C2)Br)Br)C |
Origin of Product |
United States |
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